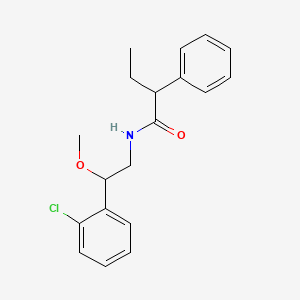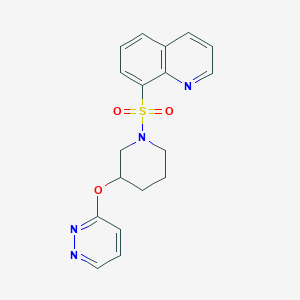
8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. This compound has been extensively studied for its ability to interact with biological systems, making it a promising candidate for various therapeutic applications.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Quinoline derivatives, due to their high electron density and the ability to form stable chelating complexes, are widely used as anticorrosive materials. They show good effectiveness against metallic corrosion, which is crucial for protecting industrial equipment and infrastructure from degradation. The presence of polar substituents like hydroxyl, methoxy, amino, and nitro groups enhances their adsorption and corrosion inhibition capabilities (Verma, Quraishi, & Ebenso, 2020).
Antimalarial and Anticancer Applications
Quinoline derivatives are central to antimalarial and anticancer drug development. Their actions include interference with nucleic acid replication and glucose metabolism, which are pivotal in treating resistant falciparum malaria and various cancers. The combination of quinine derivatives with other drugs shows potential in additive or synergistic effects, enhancing therapeutic outcomes (Hunsicker, 1969).
Diabetes Mellitus Treatment
In the context of diabetes mellitus treatment, quinoline derivatives have been explored for their role as DPP IV inhibitors. These inhibitors are vital for managing type 2 diabetes mellitus, as they enhance the incretin system's role in insulin secretion. The research suggests a continuous search for new DPP IV inhibitors despite the market presence of several antidiabetic drugs, highlighting the quinoline scaffold's significance in developing future therapeutics (Mendieta, Tarragó, & Giralt, 2011).
Optoelectronic Materials Development
Quinoline derivatives are also significant in the development of optoelectronic materials, due to their broad spectrum of biological activities and applications in electronic devices, luminescent elements, and photoelectric conversion elements. This highlights the versatile applications of quinoline derivatives beyond pharmacology, extending into materials science and engineering (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Central Nervous System (CNS) Drug Synthesis
The therapeutic significance of quinoline derivatives extends to the potential synthesis of novel central nervous system (CNS) acting drugs. Research indicates that compounds with quinoline and similar heterocyclic compounds may impact CNS disorders, offering avenues for new therapeutic agents targeting depression, euphoria, convulsion, and more (Saganuwan, 2017).
Propiedades
IUPAC Name |
8-(3-pyridazin-3-yloxypiperidin-1-yl)sulfonylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-26(24,16-8-1-5-14-6-2-10-19-18(14)16)22-12-4-7-15(13-22)25-17-9-3-11-20-21-17/h1-3,5-6,8-11,15H,4,7,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYURTRTWVZYAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC4=NN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

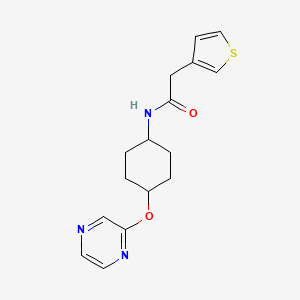
![N-{4-[4-(3-acetamidopropyl)phenyl]-1,3-thiazol-2-yl}-2-fluoropyridine-4-carboxamide](/img/structure/B2363600.png)
![2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2363602.png)
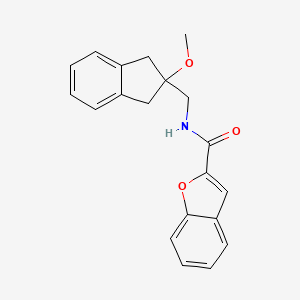
![5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2363605.png)

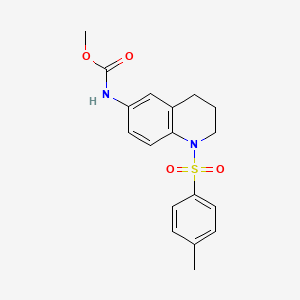

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylcyclopropanecarboxamide](/img/structure/B2363611.png)

![[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2363619.png)
![2-[1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2363620.png)
![N-(2-(2-methylthiazol-4-yl)phenyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2363621.png)
